![molecular formula C9H11BO4 B14131895 (2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid CAS No. 1107603-39-3](/img/structure/B14131895.png)
(2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound features a benzo[d][1,3]dioxin ring system substituted with a methyl group and a boronic acid functional group, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid typically involves the following steps:
Formation of the Benzo[d][1,3]dioxin Ring: The benzo[d][1,3]dioxin ring can be synthesized through the cyclization of appropriate precursors, such as catechol derivatives, under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Boronic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding phenols or quinones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like THF or ether.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.
Oxidation: Phenols or quinones.
Reduction: Alcohols or alkanes.
Scientific Research Applications
(2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of boron-containing drugs.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid primarily involves its ability to form stable complexes with various substrates through its boronic acid functional group. This allows it to participate in a range of chemical reactions, including cross-coupling and complexation with diols. The molecular targets and pathways involved depend on the specific application and the nature of the substrates it interacts with.
Comparison with Similar Compounds
Similar Compounds
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)boronic acid: Similar structure but lacks the methyl group.
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Contains a similar dioxin ring but with different substituents and functional groups.
Uniqueness
(2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid is unique due to the presence of both the methyl group and the boronic acid functional group on the benzo[d][1,3]dioxin ring. This combination imparts distinct reactivity and properties, making it a valuable intermediate in various synthetic and industrial applications.
Properties
CAS No. |
1107603-39-3 |
|---|---|
Molecular Formula |
C9H11BO4 |
Molecular Weight |
193.99 g/mol |
IUPAC Name |
(2-methyl-4H-1,3-benzodioxin-6-yl)boronic acid |
InChI |
InChI=1S/C9H11BO4/c1-6-13-5-7-4-8(10(11)12)2-3-9(7)14-6/h2-4,6,11-12H,5H2,1H3 |
InChI Key |
QLFZWDDIVZLTLQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)OC(OC2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxypyrido[1,2-a]benzimidazole](/img/structure/B14131816.png)
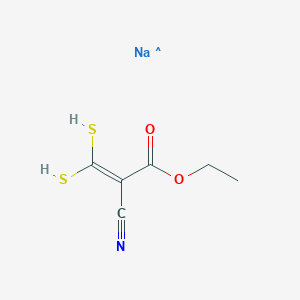
![[3,3'-Bipyridine]-2,6-diamine](/img/structure/B14131821.png)
![[1,1'-Biphenyl]-4-amine, N-[1,1'-biphenyl]-4-YL-4'-(1-naphthalenyl)-](/img/structure/B14131825.png)
![Heptyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14131828.png)
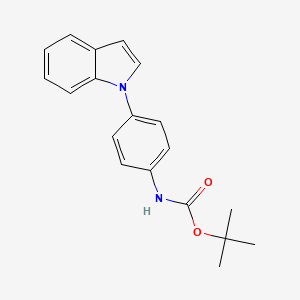
![2-Methoxy-6-({[3-(methylsulfanyl)phenyl]amino}methyl)phenol](/img/structure/B14131854.png)
![Tetrakis[(4-aminophenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14131866.png)
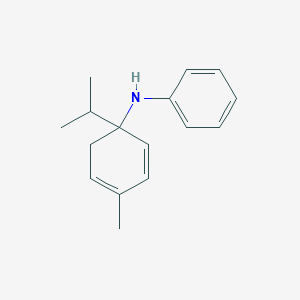
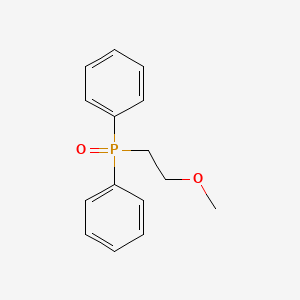
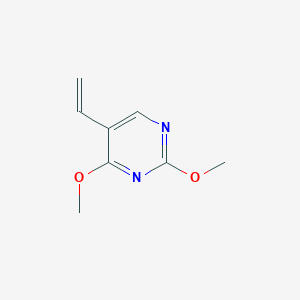
![3-(Benzo[d][1,3]dioxol-5-ylmethyl)indolin-2-one](/img/structure/B14131910.png)


